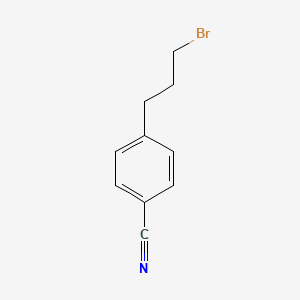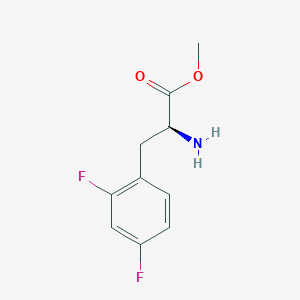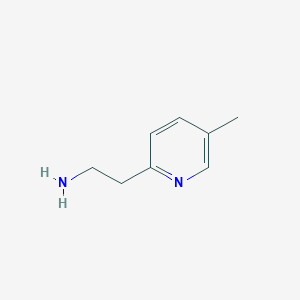
2-(5-Methylpyridin-2-YL)ethanamine
Overview
Description
2-(5-Methylpyridin-2-YL)ethanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of a methyl group at the 5-position and an ethanamine group at the 2-position of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities .
Biochemical Pathways
, related compounds have been associated with anti-fibrotic activities. These activities often involve the modulation of pathways related to fibrosis, such as the TGF-beta signaling pathway.
Result of Action
Related compounds have been found to exhibit anti-fibrotic activities, suggesting potential effects on cellular processes related to fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-YL)ethanamine typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with an appropriate amine source. One common method is the reductive amination of 5-methyl-2-pyridinecarboxaldehyde using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Saturated amines.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(5-Methylpyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-2-YL)ethanamine
- 2-(5-Methylpyridin-3-YL)ethanamine
- 2-(5-Methylpyridin-4-YL)ethanamine
Uniqueness
2-(5-Methylpyridin-2-YL)ethanamine is unique due to the specific positioning of the methyl and ethanamine groups on the pyridine ring. This unique structure can result in distinct chemical properties and biological activities compared to its isomers and other similar compounds .
Properties
CAS No. |
830348-34-0 |
|---|---|
Molecular Formula |
C8H14Cl2N2 |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-2-3-8(4-5-9)10-6-7;;/h2-3,6H,4-5,9H2,1H3;2*1H |
InChI Key |
AJKDOTHSQUWRQL-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)CCN |
Canonical SMILES |
CC1=CN=C(C=C1)CCN.Cl.Cl |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

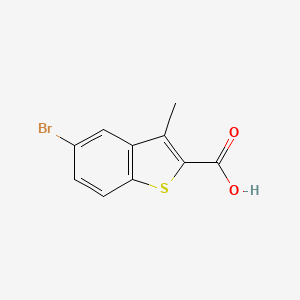
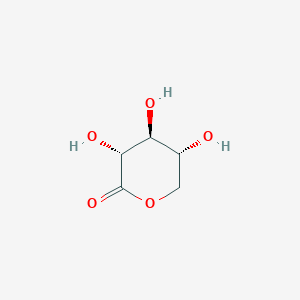
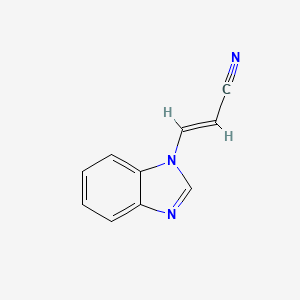
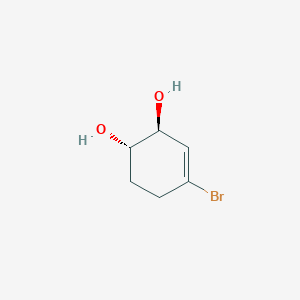
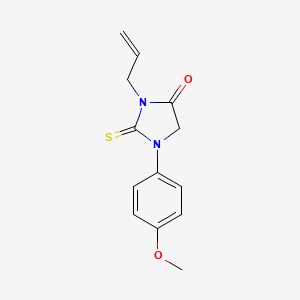
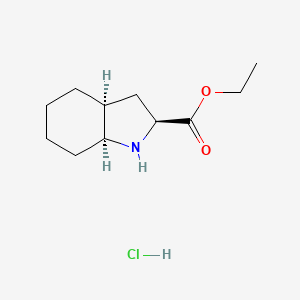

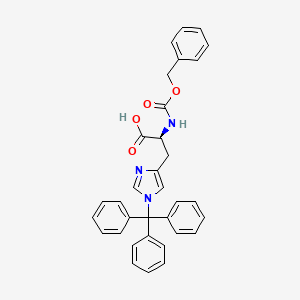
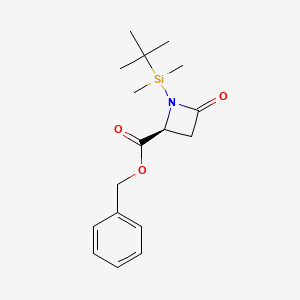
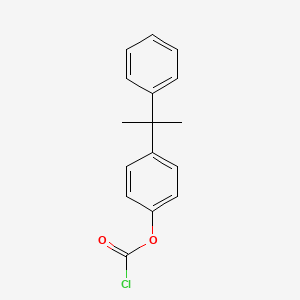
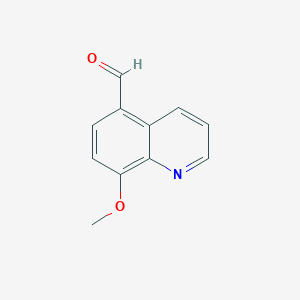
![Dibenzo[b,d]furan-1,2-diol](/img/structure/B3286567.png)
